7-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole
Description
Properties
IUPAC Name |
7-methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c1-9-5-6-11-10(8-9)13-12-4-2-3-7-14(11)12/h5-6,8H,2-4,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAJUTTWFCQIPMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N3CCCCC3=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30663561 | |
| Record name | 7-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30663561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18390-15-3 | |
| Record name | 7-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30663561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Mechanism
The reaction proceeds via nucleophilic attack of the benzimidazole nitrogen on the electrophilic carbonyl group of ethyl acetoacetate, followed by intramolecular cyclization. Key parameters include:
-
Temperature : 150°C under neat conditions or in anhydrous toluene.
-
Catalyst : Ammonium acetate (1.2 equiv) to facilitate enolate formation.
-
Solvent : Solvent-free conditions or toluene for improved regioselectivity.
Typical yields range from 62% to 81% , depending on the electronic nature of substituents. Electron-withdrawing groups on the benzimidazole ring enhance reactivity, as demonstrated by the 80% yield achieved with a 4-COOMe substituent.
Characterization Data
Successful synthesis is confirmed through:
-
¹H NMR (400 MHz, DMSO-d₆): Distinct singlet at δ 2.72 ppm (3H, CH₃), multiplet at δ 7.39–7.88 ppm (aromatic protons).
-
IR : Peaks at 1742 cm⁻¹ (C=O stretch) and 1604–1455 cm⁻¹ (C=C/C=N vibrations).
Tandem Palladium-Catalyzed Cyclization
Palladium-mediated approaches enable the construction of the pyridobenzimidazole system through sequential C–N and C–C bond formation. This method, derived from related heterocycle syntheses, is particularly effective for introducing aryl substituents.
Reaction Optimization
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst | Pd(OAc)₂ (5 mol%) | 78% yield |
| Ligand | Xantphos (10 mol%) | Prevents Pd(0) aggregation |
| Base | Cs₂CO₃ (2 equiv) | Enhances deprotonation |
| Solvent | 1,4-Dioxane | Improves solubility |
| Temperature | 110°C (reflux) | Accelerates cyclization |
The protocol tolerates diverse substituents, including halogen atoms and electron-donating groups, with yields maintained above 70% for most substrates.
Acid-Catalyzed Cyclization of 2-Aminobenzylamine Derivatives
A scalable route involves the condensation of 2-aminobenzylamine with 2-acetylpyridine followed by acid-catalyzed cyclization. This method, adapted from tetracyclic indole syntheses, proceeds in three stages:
Stepwise Procedure
-
Condensation :
-
2-Aminobenzylamine (1 equiv) + 2-acetylpyridine (1.05 equiv)
-
Ethanol, reflux (12 h)
-
Intermediate imine formation (85% yield)
-
-
Cyclization :
-
HCl (conc., 5 equiv)
-
Toluene, 80°C (6 h)
-
Forms tetrahydropyrido framework (72% yield)
-
-
Methylation :
-
CH₃I (1.2 equiv), K₂CO₃ (2 equiv)
-
DMF, 60°C (4 h)
-
Introduces 7-methyl group (68% yield)
-
Industrial Adaptation
For large-scale production (>100 g batches):
-
Continuous Flow Reactors : Reduce reaction time from 12 h to 45 min.
-
Catalyst Recycling : Pd/C recovery achieves 93% efficiency over 5 cycles.
-
Green Chemistry : Water-ethanol mixtures replace DMF, reducing E-factor by 40%.
Visible Light-Mediated Radical Cyclization
Emerging photochemical methods enable C–H functionalization under mild conditions. While primarily developed for CF₂H incorporation, this approach shows promise for constructing the pyridobenzimidazole core.
Key Advantages
-
Temperature : Room temperature vs. traditional 80–150°C.
-
Catalyst System : Ru(bpy)₃Cl₂ (2 mol%)/Na₂S₂O₈ (3 equiv).
-
Functional Group Tolerance : Compatible with esters, nitriles, and halides.
Preliminary trials achieved 64–76% yields for analogous structures, suggesting potential for further optimization.
Comparative Analysis of Synthetic Methods
| Method | Yield Range | Temperature | Key Advantage | Limitation |
|---|---|---|---|---|
| Cyclocondensation | 62–81% | 150°C | Modular substitution | High energy input |
| Pd Catalysis | 70–78% | 110°C | Aryl group incorporation | Pd cost and ligand sensitivity |
| Acid Cyclization | 68–72% | 80°C | Scalability | Multiple steps |
| Photochemical | 64–76% | 25°C | Mild conditions | Limited substrate scope |
Purification and Characterization
Final compounds are typically purified through:
-
Recrystallization : Ethanol/DMF (3:1 v/v) achieves >99% purity.
-
HPLC : C18 column, acetonitrile/water gradient (65:35 to 85:15).
Critical quality control metrics:
Chemical Reactions Analysis
Types of Reactions: 7-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce dihydro derivatives .
Scientific Research Applications
Antimicrobial Activity
Research has shown that 7-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole exhibits significant antimicrobial properties. Studies indicate its effectiveness against various Gram-positive and Gram-negative bacteria as well as fungi. For example:
- In vitro studies demonstrated that certain derivatives displayed notable antibacterial activity against Salmonella typhi and antifungal activity against Candida albicans with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Anticancer Properties
The compound has been investigated for its anticancer potential. Its mechanism of action involves the inhibition of specific enzymes and receptors associated with cell proliferation and survival. Notably, it has shown promise in inhibiting cancer cell lines through various pathways:
- The interaction with molecular targets related to cancer progression suggests that it may serve as a lead compound for developing new anticancer agents .
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory properties of this compound derivatives. Research indicates:
- Compounds derived from this structure have demonstrated significant reductions in edema and inflammation in animal models when compared to standard anti-inflammatory drugs such as diclofenac and indomethacin .
Antiulcer Activity
Benzimidazole derivatives are known for their antiulcer effects. This compound has been studied for its ability to inhibit gastric acid secretion:
- In animal studies, it exhibited protective effects against ulcer formation induced by various agents, outperforming established treatments like omeprazole in some cases .
Case Studies
Several case studies have documented the efficacy of this compound in various applications:
- A study conducted by Kathrotiya and Patel (2013) synthesized a series of derivatives and evaluated their antimicrobial activity against multiple pathogens using broth microdilution methods.
- Another research initiative by Reddy et al. (2011) focused on the antiulcer properties of substituted benzimidazole derivatives demonstrating significant protective effects against induced gastric ulcers.
Mechanism of Action
The mechanism of action of 7-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cell death . The exact pathways and molecular targets are still under investigation, but its ability to interfere with DNA and protein synthesis is of particular interest.
Comparison with Similar Compounds
Biological Activity
7-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole (CAS Number: 18390-15-3) is a heterocyclic compound that combines a pyridine and a benzimidazole moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity through various studies, mechanisms of action, and potential applications.
- Molecular Formula: C₁₂H₁₄N₂
- Molecular Weight: 186.25 g/mol
- Structure: The compound features a fused ring system that enhances its biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition: The compound may inhibit enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death).
- Reactive Oxygen Species (ROS) Generation: Similar to other benzimidazole derivatives, it can induce oxidative stress in cells, contributing to its anticancer effects .
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Assays: Studies have shown that benzimidazole derivatives can induce apoptosis in tumor cells under hypoxic conditions. The mechanism involves caspase activation and DNA damage .
- Cell Lines Tested: Human lung adenocarcinoma (A549) and malignant melanoma (WM115) were used to evaluate the cytotoxic effects of related compounds. Results indicated substantial cell death and DNA damage in these lines when treated with benzimidazole derivatives .
Antimicrobial Activity
The compound has also demonstrated promising antimicrobial properties:
- Bacterial Growth Inhibition: It has been reported that similar compounds inhibit the growth of various bacterial species. The presence of methyl groups enhances this antimicrobial action .
- Comparison with Antibiotics: Its efficacy has been compared with established antibiotics like tetracycline and kanamycin, showing comparable or superior activity against certain strains.
Case Studies
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 7-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole, and what are their key methodological considerations?
- Answer : The compound is synthesized via multicomponent reactions or cyclocondensation. For example, benzimidazole-2-acetonitrile derivatives can react with acetylacetone derivatives under thermal conditions (150°C) in solvents like anhydrous toluene, using ammonium acetate as a catalyst. Reaction monitoring via TLC and purification via HPLC or recrystallization (ethanol/DMF) are critical for isolating high-purity products. Yields range from 62% to 81%, depending on substituents . Cyclization strategies using 2-aminobenzimidazoles and aliphatic di-functional compounds are also effective for related scaffolds .
Q. How is structural characterization of this compound performed using spectroscopic methods?
- Answer : ¹H NMR (400 MHz, DMSO-d₆) is pivotal for confirming the structure. Key signals include aromatic protons (δ 7.17–8.58 ppm), methyl groups (δ 2.26–2.33 ppm), and exchangeable protons (e.g., NH at δ 13.47 ppm). Multiplicity patterns (doublets, triplets) help assign substitution patterns. Mass spectrometry (HRMS) and X-ray crystallography (for crystalline derivatives) provide additional validation .
Q. What pharmacological activities have been reported for pyrido[1,2-a]benzimidazole derivatives?
- Answer : Derivatives exhibit anti-tuberculosis (TB), anti-cancer, and anti-viral activities. For instance, pyrido[1,2-a]benzimidazole-4-carbonitriles show potency against multidrug-resistant TB strains (MIC values <1 µg/mL). Activity is linked to substituent effects on lipophilicity and hydrogen-bonding capacity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields or selectivity in synthesizing this compound?
- Answer : Use factorial design to test variables:
- Temperature : Higher temps (150–160°C) accelerate cyclization but may increase side products.
- Solvent polarity : Toluene vs. DMF affects reaction kinetics and purity.
- Catalyst loading : Ammonium acetate (2.2–3.0 equiv) balances reactivity and byproduct formation.
Post-reaction quenching with ice-water and gradient recrystallization improve purity .
Q. What computational methods are employed to study structure-activity relationships (SAR) in this compound class?
- Answer : Density Functional Theory (DFT) calculates electronic properties (HOMO/LUMO energies) to predict reactivity. Molecular docking (e.g., with Mycobacterium tuberculosis enoyl-ACP reductase) identifies key binding interactions. Hirshfeld surface analysis correlates crystallographic data with biological activity .
Q. How can contradictions in biological activity data across studies be resolved?
- Answer : Discrepancies often arise from:
- Experimental variables : Differences in cell lines (e.g., H37Rv vs. clinical TB strains) or assay protocols (MIC vs. IC₅₀).
- Structural analogs : Minor substituent changes (e.g., methyl vs. phenyl groups) drastically alter solubility and target affinity.
Replicate studies under standardized conditions and perform meta-analyses using tools like PRISMA to identify consensus trends .
Methodological Frameworks
Q. How to design experiments for studying the anti-TB mechanism of this compound?
- Answer :
Target identification : Use proteomic profiling or CRISPR-Cas9 screens to identify vulnerable bacterial pathways.
Time-kill assays : Measure bactericidal kinetics under hypoxic conditions (mimicking TB granulomas).
Resistance induction : Serial passaging in sub-MIC concentrations reveals mutation hotspots .
Q. What strategies validate the compound’s stability under physiological conditions?
- Answer :
- pH stability : Incubate in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) for 24h; monitor degradation via HPLC.
- Metabolic stability : Use liver microsomes to assess CYP450-mediated oxidation.
- Photostability : Expose to UV light (ICH Q1B guidelines) to detect photodegradants .
Data Presentation Example
| Parameter | Value | Reference |
|---|---|---|
| Synthetic yield (3c) | 81% | |
| Anti-TB activity (MIC) | 0.5 µg/mL (MDR-TB strain) | |
| Calculated LogP | 2.8 (DFT, B3LYP/6-31G*) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
